Product packaging for 4-Bromo-2-(tert-butyl)-1H-indole(Cat. No.:)

4-Bromo-2-(tert-butyl)-1H-indole

Cat. No.: B13114741
M. Wt: 252.15 g/mol
InChI Key: TZUCSERACHKJCQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)-1H-indole is a high-value brominated indole derivative designed for use as a key synthetic intermediate in medicinal chemistry and organic synthesis. The indole scaffold is a near-ubiquitous component of biologically active compounds and natural products, making it a privileged structure in drug discovery . This compound strategically combines a bromine atom at the 4-position, which serves as a handle for pivotal metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Negishi couplings), with a sterically demanding tert-butyl group at the 2-position, which can significantly influence the molecule's conformation, electronic properties, and binding affinity to biological targets. Research Applications and Value: The primary research value of this compound lies in its role as a versatile building block for the construction of more complex, functionalized indole derivatives. Indole-based compounds are extensively investigated for their diverse biological activities, which include anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties . For instance, indole derivatives have been identified as potent ligands targeting serotonin receptors (5-HT 6 R) with potential applications in neurological conditions , and others show inhibitory activity against cholinesterases, relevant for Alzheimer's disease research . The specific substitution pattern on this compound allows researchers to explore structure-activity relationships (SAR) by facilitating the introduction of diverse aromatic and heteroaromatic systems at the 4-position, while the tert-butyl group can be used to probe steric tolerance in enzyme binding pockets. Handling and Compliance: This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting, utilizing personal protective equipment and adhering to all relevant safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14BrN B13114741 4-Bromo-2-(tert-butyl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

4-bromo-2-tert-butyl-1H-indole

InChI

InChI=1S/C12H14BrN/c1-12(2,3)11-7-8-9(13)5-4-6-10(8)14-11/h4-7,14H,1-3H3

InChI Key

TZUCSERACHKJCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC=C2Br

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 2 Tert Butyl 1h Indole

Influence of the tert-Butyl Group on Indole (B1671886) Reactivity

The presence of a tert-butyl group at the 2-position of the indole ring significantly modifies its reactivity through a combination of steric and electronic effects.

Steric Hindrance Effects on Electrophilic and Nucleophilic Reactions

The bulky nature of the tert-butyl group creates considerable steric hindrance around the C2 and C3 positions of the indole ring. libretexts.orglibretexts.org This steric congestion plays a crucial role in directing the outcome of various reactions.

In electrophilic aromatic substitution (EAS) reactions, which are characteristic of the electron-rich indole system, the tert-butyl group can influence the regioselectivity. nih.govnih.gov While the C3 position is typically the most nucleophilic and prone to electrophilic attack in indoles, the steric bulk of the C2-tert-butyl group can impede the approach of large electrophiles to this site. libretexts.orgnih.gov This may lead to a redirection of the electrophilic attack to other positions on the benzene (B151609) portion of the indole ring, such as C5 or C7, assuming they are not already substituted.

For nucleophilic reactions , particularly those involving the indole nitrogen (N1), the tert-butyl group can also exert a significant steric effect. Deprotonation of the N-H bond followed by reaction with an electrophile might be slowed down due to the steric shield provided by the adjacent tert-butyl group. In the context of bimolecular nucleophilic substitution (SN2) type reactions where a nucleophile might attack a carbon atom, the presence of a bulky tert-butyl group is known to dramatically decrease the reaction rate by blocking the necessary backside attack trajectory. libretexts.orglibretexts.orgreddit.com

Electronic Effects on π-System Aromaticity and Reactivity

The tert-butyl group, while primarily known for its steric bulk, also exerts electronic effects on the indole's π-system. As an alkyl group, it is generally considered to be electron-donating through an inductive effect and hyperconjugation. nih.gov

This electron-donating nature increases the electron density of the indole ring, further enhancing its inherent nucleophilicity and reactivity towards electrophiles. nih.gov However, this effect is generally less pronounced than the directing effects of the nitrogen lone pair. The increased electron density can also influence the aromaticity of the indole system. Studies on substituted indoles suggest that electron-donating groups can modulate the electronic properties and bond lengths of the heterocyclic ring. chemrxiv.org The insertion of tert-butyl groups has been shown to raise the LUMO level in other aromatic systems, a consequence of hyperconjugation and electrostatic effects. nih.gov This modification of the frontier molecular orbital energies can fine-tune the reactivity and photophysical properties of the molecule.

Reactivity of the C4 Bromine Atom

The bromine atom at the C4 position of the indole ring is a versatile handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The C4-Br bond in 4-bromo-2-(tert-butyl)-1H-indole is amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a widely used transformation. nih.govwikipedia.orgorganic-chemistry.orgberkeley.edu For substrates like 4-bromoindoles, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C4 position. nih.govnih.gov The success of the Suzuki coupling often depends on the choice of palladium catalyst, ligands, and base to overcome the potential for catalyst inhibition by the indole nitrogen. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoindoles.
Bromoindole SubstrateCoupling PartnerCatalyst/ConditionsProductYieldReference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃, DME, 80 °C5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazoleHigh nih.gov
ortho-BromoanilinesVarious boronic estersCataCXium A palladacycle, K₃PO₄, 2-MeTHFortho-Substituted anilinesGood to Excellent nih.gov

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important transformation. nih.govnih.govorganic-chemistry.orglibretexts.org This reaction would enable the introduction of an alkynyl moiety at the C4 position of this compound. Copper-free Sonogashira protocols have been developed to couple challenging aryl bromides, which could be applicable here. nih.gov The choice of palladium precatalyst and ligands is crucial for achieving high yields, especially with sterically hindered or electron-rich substrates. nih.govlibretexts.org

Table 2: Examples of Sonogashira Coupling with Bromoarenes.
Aryl BromideAlkyneCatalyst/ConditionsProductYieldReference
Various aryl bromidesVarious aryl- and alkyl-substituted alkynes[DTBNpP]Pd(crotyl)Cl, TMP, DMSO, rtCoupled alkynesUp to 97% nih.gov
4-Bromo-6H-1,2-oxazineTrimethylsilylethynePdCl₂(PPh₃)₂, CuI, Et₃N, Toluene, rt4-(Trimethylsilylethynyl)-6H-1,2-oxazineGood nih.gov

The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. d-nb.infowikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²) bonds. For this compound, a Negishi coupling could be employed to introduce alkyl groups at the C4 position. Mild, palladium-catalyzed Negishi cross-couplings have been developed for the functionalization of bromoindoles. d-nb.info

Table 3: Examples of Negishi Coupling with Bromoindoles.
Bromoindole SubstrateCoupling PartnerCatalyst/ConditionsProductYieldReference
Nα-Boc-L-7-bromotryptophan methyl esterVarious alkyl iodidesPd(amphos)₂Cl₂, 37 °C7-Alkyl-tryptophan derivatives52-83% d-nb.info
5-BromoindoleMethyl Boc-3-iodoalaninatePd catalystNα-Boc-(5-indolyl)alanine methyl esterModerate to Good d-nb.info

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgresearchgate.net These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

The indole ring system is inherently electron-rich, which disfavors the classical SNAr mechanism. The presence of the electron-donating tert-butyl group further increases the electron density, making a standard SNAr reaction on this compound highly unlikely under typical conditions. However, recent studies have shown that some SNAr reactions can proceed through a concerted (cSNAr) mechanism on less activated or even electron-rich arenes. nih.gov Additionally, reactions of indoles with electron-deficient aryl fluorides have been found to proceed through a borderline mechanism and can be subject to general base catalysis. nih.gov While direct SNAr on this compound remains challenging, specialized conditions or alternative mechanistic pathways might enable such transformations.

Lithiation and Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for the synthesis of functionalized aromatic and heterocyclic compounds. ias.ac.innih.govwikipedia.org This reaction is particularly useful for introducing a lithium atom at the position previously occupied by a halogen. wikipedia.orgmt.com

For this compound, treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures would be expected to result in a rapid halogen-metal exchange, yielding the corresponding 4-lithio-2-(tert-butyl)-1H-indole intermediate. ias.ac.inwikipedia.orgharvard.edu It is crucial to first deprotonate the acidic N-H proton of the indole, which typically requires one equivalent of the organolithium reagent, before the halogen-metal exchange can occur with a second equivalent. nih.gov This lithiated intermediate is a potent nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a wide array of substituents at the C4 position. This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a valuable synthetic route to otherwise difficult-to-access 4-substituted indoles.

Reactivity at the N1 Position

The nitrogen atom (N1) of the indole ring is a key site for functionalization, allowing for the introduction of various substituents that can modulate the compound's properties.

N-alkylation of indoles is a fundamental transformation in organic synthesis. Traditional methods often involve the deprotonation of the indole N-H with a strong base to form an indole anion, followed by reaction with an alkylating agent. google.com However, alternative methods avoiding strong bases have been developed. For instance, copper-catalyzed N-alkylation of anilines and phenols with alkylborane reagents has been reported, offering a milder approach that could be applicable to indole systems. organic-chemistry.org This method uses copper(II) acetate (B1210297) as a catalyst and di-tert-butyl peroxide as an oxidant. organic-chemistry.org

Enantioselective N-alkylation of indoles can be achieved using chiral catalysts. One strategy involves the use of a chiral tertiary amine to activate Morita-Baylis-Hillman (MBH) adducts, which then act as electrophiles for the indole. mdpi.com Another approach utilizes copper hydride (CuH) catalysis with a chiral ligand to achieve regiodivergent alkylation of N-(benzoyloxy)indoles, allowing for selective N-alkylation. nih.gov

N-acylation of indoles is another important transformation. While specific examples for this compound are not detailed in the provided results, general methods for N-acylation are well-established in indole chemistry.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Indoles

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlkylborane, Cu(OAc)₂, di-tert-butyl peroxideN-Alkylated Indole organic-chemistry.org
N-AlkylationMBH adducts, chiral tertiary amineChiral N-Alkylated Indole mdpi.com
N-AlkylationN-(Benzoyloxy)indole, Styrene, Cu(OAc)₂, DTBM-SEGPHOSN-Alkylated Indole nih.gov
N-MethylationDimethyl carbonate, DBUN-Methylated Indole google.com
N-BenzylationDibenzyl carbonate, DBUN-Benzylated Indole google.com

The protection of the indole nitrogen is often necessary during multi-step syntheses to prevent unwanted side reactions. Common protecting groups for indoles include tert-butoxycarbonyl (Boc) and triisopropylsilyl (TIPS).

The Boc group can be introduced by treating the indole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). acs.org Deprotection of the N-Boc group can be achieved under various conditions. While acidic conditions are standard, base-mediated deprotection is also possible. For instance, tetra-n-butylammonium fluoride (B91410) (TBAF) in refluxing THF can cleave the N-Boc group from indoles. acs.orgarkat-usa.org A method for the selective deprotection of N-Boc from imidazoles and pyrazoles using NaBH₄ in ethanol (B145695) has been reported, which leaves N-Boc protected indoles intact. arkat-usa.org

The TIPS group is another useful protecting group, particularly for directing lithiation reactions. acs.org It can be introduced by treating the indole with triisopropylsilyl chloride. Deprotection of the TIPS group is typically achieved using a fluoride source like TBAF. acs.orgacs.org

Table 2: N-Protection and Deprotection Strategies for Indoles

StrategyReagents and ConditionsProtecting GroupReference
Protection(Boc)₂O, DMAPtert-Butoxycarbonyl (Boc) acs.org
DeprotectionTBAF, THFtert-Butoxycarbonyl (Boc) acs.orgacs.org
ProtectionTriisopropylsilyl chlorideTriisopropylsilyl (TIPS) acs.org
DeprotectionTBAFTriisopropylsilyl (TIPS) acs.orgacs.org

Reactivity at Other Ring Positions (C3, C5, C6, C7)

Functionalization of the carbocyclic ring and the C3 position of the indole nucleus allows for the synthesis of a diverse range of derivatives.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions. nih.govresearchgate.net Palladium-catalyzed C-H functionalization has been extensively studied for indoles. beilstein-journals.orgnih.govcaltech.edu

The site-selectivity of C-H functionalization on the indole ring is a significant challenge due to the presence of multiple C-H bonds. nih.govresearchgate.net The use of directing groups is a common strategy to control regioselectivity. nih.govresearchgate.net For instance, installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.govresearchgate.net Similarly, an N-P(O)tBu₂ group can direct arylation to the C6 and C7 positions. nih.govresearchgate.net

For free (NH) indoles, palladium-catalyzed C-H arylation at the C4-position has been achieved using a formyl group at the C3-position as a directing group. acs.org Interestingly, when a 3-acetylindole (B1664109) is used, a domino reaction involving C4-arylation followed by a 3,2-carbonyl migration can occur. acs.org

Biocatalysis offers an alternative approach for C-H functionalization. Engineered variants of myoglobin (B1173299) have been shown to catalyze the C3-functionalization of unprotected indoles with ethyl α-diazoacetate, a reaction that is challenging with traditional transition metal catalysts due to competing N-H insertion. nih.gov

The inherent reactivity of the indole ring generally favors electrophilic substitution at the C3 position. However, the presence of substituents can significantly influence the regioselectivity of further derivatizations. In this compound, the bromine atom at C4 and the tert-butyl group at C2 play crucial roles in directing subsequent reactions.

The bulky tert-butyl group at the C2 position can sterically hinder reactions at the C3 position, potentially favoring functionalization at other positions. The bromine atom at C4 is an electron-withdrawing group that can be utilized in cross-coupling reactions, such as Suzuki or Ullmann couplings, to introduce new substituents at this position.

For N-protected indoles, lithiation followed by reaction with an electrophile is a common strategy for introducing substituents. For example, 3-bromo-1-(tert-butyldimethylsilyl)indole undergoes lithium-halogen exchange with tert-butyllithium to form a 3-lithioindole, which can then react with various electrophiles. orgsyn.org A similar strategy could potentially be applied to this compound, although the steric hindrance from the 2-tert-butyl group might influence the reaction.

Proposed Reaction Mechanisms for Key Transformations

The mechanisms of palladium-catalyzed C-H functionalization of indoles have been a subject of investigation. Two main pathways are often considered: an "alkene activation" pathway and an "indole activation" pathway. beilstein-journals.org In the "indole activation" pathway, an electrophilic attack of the Pd(II) catalyst on the indole generates an indolyl-palladium(II) intermediate. beilstein-journals.org

In the context of C3-H activation of indole-carboxylic acids with benzyl (B1604629) alcohols, mechanistic studies suggest the formation of an (η³-benzyl)palladium(II) complex via oxidative addition of the benzyl alcohol to a Pd(0) species. mdpi.com This complex then activates the C3-H bond of the indole. mdpi.com

For copper-catalyzed N-alkylation reactions with alkylborane reagents, the proposed mechanism involves the formation of a copper(II) amide intermediate, followed by transmetalation with the alkylborane and subsequent oxidative-reductive elimination. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Tert Butyl 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Detailed ¹H NMR Analysis of Proton Environments and Coupling Patterns

Proton (¹H) NMR spectroscopy of 4-bromo-2-(tert-butyl)-1H-indole reveals distinct signals corresponding to the different types of protons within the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, providing clues about its local environment.

In a typical ¹H NMR spectrum of a related compound, 2-bromo-4-tert-butylphenol, the aromatic protons appear in the downfield region, generally between 6.5 and 7.5 ppm. brainly.com The tert-butyl group, with its nine equivalent protons, characteristically produces a sharp, intense singlet in the upfield region, typically around 1.3 ppm. brainly.comnih.gov The proton attached to the indole (B1671886) nitrogen (N-H) gives rise to a broad signal, the chemical shift of which can vary depending on the solvent and concentration.

The coupling patterns, or multiplicities (e.g., singlet, doublet, triplet), arise from the interaction of neighboring non-equivalent protons and are governed by the n+1 rule. This information is crucial for establishing the connectivity of proton-bearing atoms.

Table 1: Representative ¹H NMR Data for a Substituted Indole Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic CH7.5-6.5m (multiplet)-3H
Indole NH8.1 (broad)s (singlet)-1H
tert-Butyl CH₃1.3s (singlet)-9H

Note: This table is a generalized representation based on typical chemical shifts for similar structures and may not reflect the exact values for this compound.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization and Multiplicity Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish between different carbon environments.

For a molecule like this compound, the aromatic carbons will resonate in the downfield region of the spectrum. The carbon atom attached to the bromine will be influenced by the halogen's electronegativity. The carbons of the tert-butyl group will appear in the upfield region. For instance, in 2-bromo-2-methylpropane, the quaternary carbon and the methyl carbons show distinct signals. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-Br110-120
Other Aromatic C115-140
Indole C2~150
tert-Butyl (quaternary C)~35
tert-Butyl (CH₃)~30

Note: These are predicted ranges and actual values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed structural connectivity.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the entire molecular structure, including the placement of quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule.

These techniques, when used in concert, allow for an unambiguous assignment of all proton and carbon signals and provide a complete picture of the molecule's constitution and spatial arrangement. westmont.edu

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually observed around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic and indole rings will produce a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net The C-Br stretching vibration would be expected to appear in the fingerprint region, typically below 750 cm⁻¹. docbrown.info

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Indole N-HStretching3400-3300
Aromatic C-HStretching3100-3000
Aromatic C=CStretching1600-1450
C-BrStretching< 750

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, EI-LRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule.

Electron Ionization-Low Resolution Mass Spectrometry (EI-LRMS) involves bombarding the molecule with high-energy electrons, causing it to fragment. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity separated by two mass units for any fragment containing a bromine atom. docbrown.infodocbrown.info

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. It typically produces protonated molecules [M+H]⁺ or other adducts.

For this compound, the molecular ion peak in the mass spectrum would appear as a doublet with a separation of two m/z units, corresponding to the two isotopes of bromine.

X-ray Crystallography for Solid-State Structural Determination

Confirmation of Regiochemistry and Stereochemistry

The precise arrangement of substituents on the indole scaffold, known as regiochemistry, is critical to a molecule's function. For this compound, the bromine atom is located at the 4th position of the indole ring, and the bulky tert-butyl group is at the 2nd position. This specific arrangement would be definitively confirmed using a combination of spectroscopic techniques and, most conclusively, X-ray crystallography.

In the absence of a specific crystal structure for this compound, the regiochemistry of related indole derivatives is often established through nuclear magnetic resonance (NMR) spectroscopy. For instance, in the synthesis of variously substituted indoles, the regioselectivity of reactions is a key point of investigation. The substitution pattern on the indole ring significantly influences the chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra. The observation of specific correlations in 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can confirm the spatial proximity of the tert-butyl group's protons to specific protons on the indole ring, thereby validating the 2,4-disubstitution pattern.

Stereochemistry, in this context, primarily relates to the orientation of substituents if a chiral center were present. For this compound itself, there are no chiral centers. However, in derivatives where further reactions might introduce chirality, techniques like chiral chromatography or the use of chiral shift reagents in NMR would be employed for stereochemical assignment.

Analysis of Molecular Conformations, Planarity, and Dihedral Angles

The conformation of this compound, particularly the planarity of the indole ring and the orientation of the tert-butyl group, is a key determinant of its chemical behavior. X-ray diffraction studies on single crystals of related indole derivatives provide precise data on bond lengths, bond angles, and dihedral angles. eurjchem.comnih.gov

The indole ring system itself is largely planar. However, the presence of a bulky tert-butyl group at the C2 position can induce minor deviations from planarity. The dihedral angles between the plane of the indole ring and the substituents are of particular interest. It is expected that the tert-butyl group would orient itself to minimize steric hindrance with the N-H group and the adjacent parts of the indole ring.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Structures

ParameterPredicted Value/RangeBasis of Prediction
Indole Ring PlanarityLargely planar, with minor puckeringGeneral feature of the indole scaffold
C2-C(tert-butyl) Bond Length~1.54 ÅStandard sp²-sp³ C-C bond length
C4-Br Bond Length~1.90 ÅTypical aromatic C-Br bond length
Dihedral Angle (C3-C2-C(tert-butyl)-C(methyl))Variable, optimized to reduce steric strainInfluence of the bulky tert-butyl group

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

The way molecules of this compound arrange themselves in a solid-state crystal lattice is determined by a variety of intermolecular forces. The most significant of these is expected to be hydrogen bonding involving the indole N-H group. eurjchem.comnih.gov

The N-H group of the indole ring is a classic hydrogen bond donor. nih.gov In the crystal structure, it is highly probable that the N-H group would form a hydrogen bond with a suitable acceptor on an adjacent molecule. The bromine atom at the C4 position is a potential, albeit weak, hydrogen bond acceptor. Therefore, N-H···Br hydrogen bonds could be a feature of the crystal packing.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPredicted Significance
Hydrogen BondingN-HN (of another indole) or BrHigh
π–π StackingIndole RingIndole RingModerate to High, influenced by tert-butyl group
C-H···π InteractionsC-H (aliphatic or aromatic)Indole RingLow to Moderate
Halogen BondingC-BrElectronegative atomPossible, but likely weak

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has been a primary tool for investigating the electronic characteristics of 4-Bromo-2-(tert-butyl)-1H-indole. These calculations offer insights into the molecule's fundamental properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability.

Table 1: Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO -5.98
LUMO -0.87

Charge Distribution and Electrostatic Potential Surface (MESP) Mapping

Molecular Electrostatic Potential Surface (MESP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In the MESP of this compound, the regions of negative potential, which are susceptible to electrophilic attack, are typically located around the electronegative bromine and nitrogen atoms. The positive potential regions, indicating sites for nucleophilic attack, are generally found around the hydrogen atoms.

Dipole Moment and Polarizability Calculations

Table 2: Calculated Dipole Moment and Polarizability for this compound

Property Value
Dipole Moment (Debye) 2.54

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of molecules. For this compound, this analysis is particularly important for understanding the influence of the bulky tert-butyl group on the geometry of the indole (B1671886) ring.

Predicting Stable Conformations of the tert-Butyl Group and Indole Ring

Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. The rotation of the tert-butyl group relative to the indole ring is a key conformational variable in this compound. Computational studies can predict the potential energy surface for this rotation, identifying the lowest energy (most stable) conformations.

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the intricate pathways of chemical reactions. For the synthesis of substituted indoles, these techniques can model the step-by-step transformation of reactants into products, shedding light on the most likely mechanism. acs.orgresearchgate.net The synthesis of indoles can be achieved through various strategies, including the Fischer, Bartoli, or transition-metal-catalyzed Larock indole synthesis. nih.govyoutube.com Computational analysis of these pathways involves calculating the potential energy surface to identify intermediates and the energy barriers that separate them.

A critical aspect of understanding a reaction mechanism is the characterization of its transition states (TS). A transition state represents the highest energy point along the reaction coordinate for a specific step, and its structure and energy determine the kinetics of that step. youtube.com Computational chemists use algorithms to locate these saddle points on the potential energy surface.

For key synthetic steps in indole synthesis, such as the intramolecular cyclization or subsequent aromatization, transition state analysis reveals the energy barrier (activation energy) that must be overcome. acs.org For example, in a palladium-catalyzed cyclization reaction to form an indole ring system, DFT calculations can identify the transition state for the key ring-forming step. acs.org Studies on related indole syntheses have shown that these barriers can be quantified; for instance, a cyclization step might have a calculated energy barrier of 17.0 kcal/mol, while a subsequent ring-opening could have a much lower barrier of 3.5 kcal/mol. acs.org

This analysis is crucial for optimizing reaction conditions. By understanding the structure and stability of the transition state, chemists can modify catalysts or substrates to lower the activation energy, thereby increasing the reaction rate.

Table 1: Representative Transition State Energy Barriers in Indole Synthesis

Reaction StepDescriptionRepresentative Energy Barrier (kcal/mol)
TS1 Intramolecular Cyclization17.0 acs.org
TS2 Intermediate Rearrangement3.5 acs.org
TS3 Final Ring Formation/Aromatization23.2 acs.org

Note: The data in this table is representative of a computationally studied indole synthesis pathway and illustrates the type of information gained from transition state analysis. acs.org

Bond-breaking is an endothermic process that requires energy input, while bond formation is an exothermic process that releases energy. youtube.comibrecap.com The net enthalpy change of a reaction can be estimated by summing the energies of all bonds broken and formed. youtube.com More sophisticated calculations determine the Gibbs free energy (ΔG) of the reaction, which also accounts for entropy. A negative ΔG indicates a thermodynamically favorable or spontaneous process.

Table 2: Hypothetical Thermodynamic Profile for a Key Step in Indole Synthesis

SpeciesDescriptionRelative Enthalpy (ΔH, kcal/mol)Thermodynamic Character
Reactant Starting material for cyclization0Reference
Transition State Highest energy point of the step+21.5Kinetic Barrier
Product Cyclized indole product-15.0Exothermic webassign.net

Note: This table provides a hypothetical example of the energetic landscape for a single, exothermic reaction step, as would be determined by computational methods.

In Silico Prediction of Chemical Reactivity Descriptors

In silico methods are used to predict the chemical behavior of a molecule based on its calculated electronic structure. nih.govyoutube.com For this compound, these predictions can guide its use in further chemical transformations. Using DFT, a range of chemical reactivity descriptors can be calculated. These descriptors arise from Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Key reactivity descriptors include:

HOMO Energy (E_HOMO): Relates to the ability of a molecule to donate electrons (nucleophilicity). A higher HOMO energy indicates a stronger nucleophile.

LUMO Energy (E_LUMO): Relates to the ability of a molecule to accept electrons (electrophilicity). A lower LUMO energy indicates a stronger electrophile.

HOMO-LUMO Gap (ΔE): The difference between E_LUMO and E_HOMO. A small gap suggests high chemical reactivity and low kinetic stability.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

For an indole, which is a π-excessive heterocycle, the HOMO is typically localized on the pyrrole (B145914) ring, making it susceptible to electrophilic attack, preferentially at the C3 position. bhu.ac.in The bromine and tert-butyl substituents on this compound would modulate these properties, and their effects can be quantified through in silico calculations. These descriptors can also be used in Quantitative Structure-Activity Relationship (QSAR) models to predict a compound's biological activity or toxicity. nih.govyoutube.com

Table 3: Common In Silico Chemical Reactivity Descriptors

DescriptorFormulaInterpretation
HOMO Energy E_HOMOElectron-donating ability (Nucleophilicity)
LUMO Energy E_LUMOElectron-accepting ability (Electrophilicity)
Energy Gap ΔE = E_LUMO - E_HOMOChemical reactivity and stability
Electronegativity χ ≈ -(E_HOMO + E_LUMO)/2Ability to attract electrons
Chemical Hardness η ≈ (E_LUMO - E_HOMO)/2Resistance to change in electron configuration
Chemical Softness S = 1/ηInverse of hardness; relates to polarizability

Applications in Advanced Organic Synthesis and Chemical Biology Research

4-Bromo-2-(tert-butyl)-1H-indole as a Versatile Synthetic Intermediate

The strategic placement of the bromo and tert-butyl groups on the indole (B1671886) scaffold makes this compound a highly sought-after intermediate in organic synthesis. The bromine atom serves as a versatile functional group for a wide range of cross-coupling reactions, while the tert-butyl group can direct the regioselectivity of certain reactions and enhance the stability of the resulting compounds.

The bromine atom at the C4 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, and other coupling reactions. These transformations allow for the introduction of a wide array of substituents at this position, including aryl, heteroaryl, alkyl, and other functional groups. For instance, the Suzuki-Miyaura coupling of a bromoindole with a boronic acid derivative is a common strategy to form a new carbon-carbon bond. nih.gov This versatility enables the synthesis of large libraries of diversely substituted indole derivatives, which are essential for structure-activity relationship studies and the discovery of new bioactive molecules.

The N-H group of the indole can be protected with various protecting groups, such as a tert-butyldimethylsilyl (TBDMS) group, to facilitate certain reactions and to prevent unwanted side reactions. orgsyn.org The choice of protecting group can be critical for the successful synthesis of the desired target molecule.

The following table provides a summary of representative transformations of bromoindoles, highlighting the versatility of the bromine atom as a synthetic handle.

Reaction Type Reagents and Conditions Product Type Reference
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, base4-Aryl-2-(tert-butyl)-1H-indole nih.gov
N-ProtectionTBDMSCl, base4-Bromo-1-(tert-butyldimethylsilyl)-2-(tert-butyl)-1H-indole orgsyn.org
Halogen-Metal Exchanget-BuLi4-Lithio-2-(tert-butyl)-1H-indole orgsyn.org

This table is for illustrative purposes and does not represent an exhaustive list of all possible reactions.

Beyond its use in the synthesis of simple substituted indoles, this compound is a valuable precursor for the construction of more complex, ring-fused heterocyclic systems. rsc.org The bromine atom can participate in intramolecular cyclization reactions to form new rings fused to the indole core. For example, an intramolecular Heck reaction could be envisioned where a tethered alkene undergoes cyclization onto the C4 position, leading to the formation of a tetracyclic indole derivative.

The development of methods for the synthesis of 3,4-fused tricyclic indoles is an active area of research, with palladium-catalyzed domino reactions being a particularly powerful approach. nih.gov While direct examples using this compound were not found in the provided search results, the general strategies for the synthesis of fused indoles often rely on halo-indole precursors, suggesting the potential of this compound in this area. rsc.orgnih.govrsc.org

Design and Synthesis of Chemical Probes and Ligands for Biological Systems

The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a large number of biologically active compounds. nih.gov this compound serves as a valuable starting point for the design and synthesis of chemical probes and ligands to study biological systems.

The indole nucleus is a key component of many molecules designed to interact with specific biological targets, such as enzymes and receptors. mdpi.comnih.gov The synthesis of derivatives of this compound allows for the systematic exploration of the chemical space around the indole core to optimize interactions with a target protein. The bromine atom can be replaced with various functional groups to probe specific interactions within a binding pocket. nih.gov The development of such targeted ligands is crucial for understanding the function of proteins and for the development of new therapeutic agents. mdpi.com

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. gardp.orgoncodesign-services.com From a purely chemical perspective, SAR studies involve the systematic modification of a lead compound and the analysis of how these changes affect its properties. nih.gov

Starting with this compound, a medicinal chemist can generate a series of analogs by modifying the C4 position through various chemical reactions. For example, a series of compounds could be synthesized with different aryl groups at the C4 position to investigate the effect of steric and electronic properties on a particular molecular interaction. nih.govacs.org The data from these studies, such as changes in binding affinity or other physicochemical properties, can be used to build a model of the chemical requirements for a desired interaction.

The table below illustrates a hypothetical SAR study at the chemical level, starting from this compound.

Compound Modification at C4 Rationale for Chemical Modification
Parent -BrStarting point for derivatization
Analog 1 -PhenylIntroduction of a simple aromatic ring
Analog 2 -4-MethoxyphenylIntroduction of an electron-donating group
Analog 3 -4-NitrophenylIntroduction of an electron-withdrawing group
Analog 4 -NaphthylExploration of larger aromatic systems

This table represents a conceptual framework for a chemical-level SAR study.

Enzyme inhibition is a major strategy in drug discovery. mdpi.com The indole scaffold is a common feature in many enzyme inhibitors. nih.gov this compound can serve as a starting point for the design of enzyme inhibitors. The bromine atom provides a site for the introduction of functional groups that can interact with specific amino acid residues in the active site of an enzyme. researchgate.net

For example, a research program might aim to develop an inhibitor for a particular kinase. Starting with the this compound scaffold, chemists could synthesize a library of compounds with different substituents at the C4 position designed to bind to the ATP-binding pocket of the kinase. Mechanistic studies could then be performed to understand how these synthetic compounds interact with the enzyme at a molecular level, for example, by determining binding constants or by using X-ray crystallography to visualize the binding mode. These studies are crucial for the rational design of more potent and selective inhibitors.

Exploration in Material Science Precursors

The potential for this compound in material science lies in its ability to be a precursor for conjugated organic materials. The bromo-functionalization allows for its incorporation into larger π-conjugated systems through cross-coupling reactions. These larger systems are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tert-butyl group can enhance the solubility of the resulting materials in organic solvents, which is a crucial property for solution-based processing and device fabrication.

Integration into Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. researchgate.net Indole derivatives are frequently used as components in various MCRs. researchgate.netarkat-usa.org For example, the indole nucleus can act as a nucleophile in reactions like the Ugi or Passerini reaction. researchgate.net

While there are no specific reports of this compound being used in MCRs, its structure suggests it could be a viable substrate. The nucleophilic character of the indole ring, particularly at the C3 position, could allow it to participate in MCRs to generate complex, heterocyclic scaffolds. The steric bulk of the C2-tert-butyl group and the electronic influence of the C4-bromo substituent would likely modulate its reactivity and the stereochemical outcome of such reactions. acs.orgnih.gov

Future Research Directions and Perspectives

Development of Novel, Sustainable, and Green Synthetic Pathways

The traditional synthesis of indole (B1671886) derivatives often involves harsh reaction conditions, toxic reagents, and multiple steps, leading to significant environmental concerns. nih.gov The development of green and sustainable synthetic methods for 4-Bromo-2-(tert-butyl)-1H-indole is therefore a critical area of future research.

Current green approaches in indole synthesis that could be adapted include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. tandfonline.comtandfonline.com

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability.

Use of green solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or deep eutectic solvents is a key aspect of sustainable chemistry. nih.govnih.gov

Catalysis with earth-abundant metals or organocatalysts: Shifting from precious metal catalysts to more abundant and less toxic alternatives is a major goal in green chemistry. beilstein-journals.orgrsc.org

Green Synthetic ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, increased yields, and enhanced reaction rates. tandfonline.comtandfonline.com
Continuous Flow ChemistryPrecise control over reaction parameters, improved safety for hazardous reactions, and ease of scalability.
Use of Green Solvents (e.g., water, ethanol)Reduced environmental impact, lower toxicity, and often lower cost. nih.govnih.gov
NanocatalysisHigh catalytic activity, large surface area, and potential for recyclability. beilstein-journals.org

Exploration of New Reactivity Modes and Catalytic Systems

The bromine atom at the C4 position of this compound is a versatile functional group that can be exploited for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Future research should focus on exploring novel catalytic systems that enable these transformations with higher efficiency and selectivity. mdpi.com

Furthermore, the direct C-H functionalization of the indole core represents a powerful and atom-economical strategy for derivatization. researchgate.netrsc.org Research into directing group-assisted or transition-metal-catalyzed C-H activation at other positions of the indole ring (C3, C5, C6, C7) would open up new avenues for creating structurally diverse molecules. nih.gov Photocatalysis, using visible light to drive chemical reactions, offers a mild and sustainable approach to indole functionalization and could be employed for novel transformations of the target compound. nih.govacs.orgresearchgate.net

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

Understanding the mechanisms of chemical reactions is fundamental to optimizing reaction conditions and discovering new reactivity. Advanced spectroscopic techniques can provide invaluable insights into the transient species and reaction intermediates that are formed during the synthesis and functionalization of this compound.

Techniques such as:

Transient Absorption Spectroscopy: Can detect and characterize short-lived excited states and radical intermediates. researchgate.net

Time-Resolved NMR Spectroscopy: Allows for the in-situ monitoring of reaction kinetics and the identification of intermediates.

Mass Spectrometry Techniques: Can be used to identify and characterize reaction intermediates by trapping them. numberanalytics.com

By studying the intermediates in reactions involving this compound, researchers can gain a deeper understanding of the reaction pathways and potentially uncover new and unexpected reactivity.

Sophisticated Computational Studies for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. rsc.orgnih.gov For this compound, computational studies can be employed to:

Predict Reactivity and Regioselectivity: DFT calculations can help predict the most likely sites for electrophilic or nucleophilic attack, as well as the regioselectivity of cross-coupling and C-H functionalization reactions. acs.orgresearchgate.net

Elucidate Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers, providing a detailed understanding of the reaction mechanism.

Predict Spectroscopic Properties: Theoretical calculations can predict NMR, IR, and UV-Vis spectra, which can aid in the characterization of the compound and its derivatives. kfupm.edu.sa

Estimate Physicochemical Properties: Properties such as HOMO-LUMO gap, dipole moment, and electrostatic potential can be calculated to predict the electronic properties and potential biological activity of the molecule. mdpi.com

Computational MethodApplication to this compound
Density Functional Theory (DFT)Prediction of ground-state geometry, electronic structure, and spectroscopic properties. rsc.orgnih.gov
Time-Dependent DFT (TD-DFT)Calculation of electronic excitation energies and prediction of UV-Vis absorption spectra. kfupm.edu.sa
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of chemical bonding and non-covalent interactions within the molecule.
Molecular Dynamics (MD) SimulationsStudy of the conformational dynamics and interactions with biological macromolecules.

Expansion of Derivatization Strategies for Enhanced Structural Diversity

To fully explore the chemical space around the this compound scaffold, it is essential to develop a wide range of derivatization strategies. While the bromine at C4 is an obvious handle for modification, other positions on the indole ring should also be targeted.

Future research should focus on:

N-Functionalization: The indole nitrogen can be alkylated, acylated, or protected with various groups to modulate the electronic properties and steric environment of the molecule.

C3-Functionalization: The C3 position of indoles is highly nucleophilic and can be functionalized through various electrophilic substitution reactions.

Functionalization of the Benzene (B151609) Ring: Selective C-H activation or other methods can be used to introduce substituents at the C5, C6, and C7 positions, further increasing structural diversity. rsc.orgnih.gov

A diverse library of derivatives is crucial for screening for potential applications in medicinal chemistry and materials science. combichemistry.comnih.govnih.govresearchgate.net

Contribution to Chemical Biology Tool Development (focusing on chemical innovation)

Indole derivatives are prevalent in biologically active compounds and have been utilized as scaffolds for the development of chemical tools to probe biological systems. ijpsr.comchemdiv.comrsc.orgchula.ac.thmdpi.com The unique substitution pattern of this compound makes it an interesting starting point for the design of novel chemical biology tools.

Potential areas of innovation include:

Fluorescent Probes: By attaching a fluorophore to the indole scaffold, it may be possible to create probes for sensing specific ions, molecules, or changes in the cellular environment. nih.gov

Photoaffinity Labels: The bromine atom could be replaced with a photolabile group to create photoaffinity labels for identifying protein binding partners.

Bioorthogonal Chemistry: The development of novel bioorthogonal reactions involving the indole core could enable the specific labeling and tracking of biomolecules in living systems. acs.org

Scaffolds for Drug Discovery: The derivatized library of this compound compounds can be screened against various biological targets to identify new lead compounds for drug development. mdpi.comnih.govfrontiersin.org

By focusing on the chemical innovation in the design and synthesis of these tools, researchers can contribute to a deeper understanding of complex biological processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.